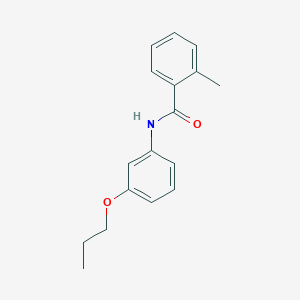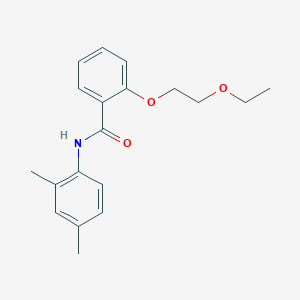![molecular formula C14H12Cl2N2O2S B268640 2-[(3,5-Dichlorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B268640.png)
2-[(3,5-Dichlorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3,5-Dichlorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide, also known as DTT, is a chemical compound that has been widely studied for its potential scientific research applications. DTT is a thiophene-based compound that has been synthesized through various methods and has shown promising results in its mechanism of action, biochemical and physiological effects, and future directions for research.
作用機序
2-[(3,5-Dichlorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide has been shown to inhibit the activity of various enzymes and proteins, including matrix metalloproteinases (MMPs) and cyclooxygenase-2 (COX-2) (5, 7). MMPs are involved in the breakdown of extracellular matrix proteins and have been implicated in various diseases, including cancer and arthritis. COX-2 is an enzyme that is involved in the production of prostaglandins, which are involved in inflammation and pain.
Biochemical and Physiological Effects:
2-[(3,5-Dichlorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide has been shown to have various biochemical and physiological effects, including its ability to inhibit the growth and proliferation of cancer cells (4), reduce inflammation (5), and improve cognitive function in animal models of Alzheimer's disease (6). 2-[(3,5-Dichlorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects (8).
実験室実験の利点と制限
One advantage of using 2-[(3,5-Dichlorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound. However, one limitation is that 2-[(3,5-Dichlorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide may not be suitable for all experimental systems, as its mechanism of action and effects may vary depending on the specific cell or tissue type being studied.
将来の方向性
There are several potential future directions for research on 2-[(3,5-Dichlorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide, including its potential use as a therapeutic agent for various diseases and disorders, its role in regulating MMP and COX-2 activity, and its potential use in the development of new drugs and therapies. Further studies are needed to fully understand the mechanism of action and potential therapeutic effects of 2-[(3,5-Dichlorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide.
In conclusion, 2-[(3,5-Dichlorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide is a promising chemical compound that has shown potential in various scientific research applications. Further studies are needed to fully understand its mechanism of action and potential therapeutic effects, but its simple synthesis method and potential for use in drug development make it an exciting area of research.
合成法
2-[(3,5-Dichlorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide can be synthesized through a variety of methods, including the reaction of 3,5-dichlorobenzoic acid with 2-amino-4,5-dimethylthiophene-3-carboxylic acid followed by the use of coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) (1). Other methods include the use of palladium-catalyzed cross-coupling reactions and microwave-assisted synthesis (2, 3).
科学的研究の応用
2-[(3,5-Dichlorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide has been studied for its potential use in various scientific research applications, including its role as an anticancer agent (4), an anti-inflammatory agent (5), and a potential treatment for Alzheimer's disease (6). 2-[(3,5-Dichlorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide has also been studied for its potential use in the development of new drugs and therapies for various diseases and disorders.
特性
製品名 |
2-[(3,5-Dichlorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide |
|---|---|
分子式 |
C14H12Cl2N2O2S |
分子量 |
343.2 g/mol |
IUPAC名 |
2-[(3,5-dichlorobenzoyl)amino]-4,5-dimethylthiophene-3-carboxamide |
InChI |
InChI=1S/C14H12Cl2N2O2S/c1-6-7(2)21-14(11(6)12(17)19)18-13(20)8-3-9(15)5-10(16)4-8/h3-5H,1-2H3,(H2,17,19)(H,18,20) |
InChIキー |
RYXOVPQGOLMERK-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC(=CC(=C2)Cl)Cl)C |
正規SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC(=CC(=C2)Cl)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B268558.png)

![N-[2-(2-ethoxyethoxy)phenyl]-2-phenylacetamide](/img/structure/B268562.png)

![2-methyl-N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B268564.png)
![N-[2-(3-phenylpropoxy)phenyl]acetamide](/img/structure/B268565.png)
![N-[2-(2-phenoxyethoxy)phenyl]acetamide](/img/structure/B268568.png)
![2-chloro-N-[4-(2-ethoxyethoxy)phenyl]benzamide](/img/structure/B268569.png)
![2-(2-methoxyphenoxy)-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}acetamide](/img/structure/B268572.png)

![N-[4-(3-phenylpropoxy)phenyl]nicotinamide](/img/structure/B268577.png)

![N-[2-(3-phenylpropoxy)phenyl]nicotinamide](/img/structure/B268579.png)
![N-[3-(2-phenoxyethoxy)phenyl]isonicotinamide](/img/structure/B268580.png)